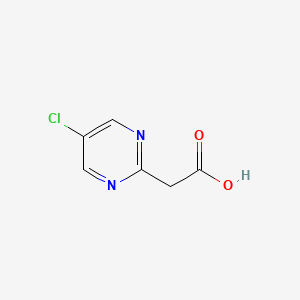

(5-Chloropyrimidin-2-YL)acetic acid

Description

BenchChem offers high-quality (5-Chloropyrimidin-2-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloropyrimidin-2-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloropyrimidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIHDHLHARYHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302279 | |

| Record name | 5-Chloro-2-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-13-3 | |

| Record name | 5-Chloro-2-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloropyrimidin-2-YL)acetic acid CAS number 944903-13-3

An In-Depth Technical Guide to (5-Chloropyrimidin-2-YL)acetic Acid (CAS 944903-13-3): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

(5-Chloropyrimidin-2-YL)acetic acid, a halogenated pyrimidine derivative, is a heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom and a carboxylic acid moiety on a pyrimidine scaffold, makes it a versatile precursor for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis and purification protocols, and state-of-the-art analytical characterization methods. Furthermore, it explores the compound's emerging applications in the discovery of novel therapeutics, particularly in the development of receptor modulators and enzyme inhibitors, underscoring its value as a key intermediate in pharmaceutical research and development.

Introduction and Physicochemical Profile

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The introduction of a chlorine atom and an acetic acid side chain, as seen in (5-Chloropyrimidin-2-YL)acetic acid, provides two distinct points for chemical modification, enabling its use in combinatorial library synthesis and targeted drug design.[2] The electron-withdrawing nature of the chlorine atom and the pyrimidine ring influences the acidity of the carboxylic proton and the reactivity of the overall structure, making it a valuable synthon for creating diverse molecular entities. Its application has been noted in patents related to orexin receptor activators and CRTH2 antagonists, highlighting its potential in developing treatments for neurological disorders, asthma, and allergic rhinitis.[3][4]

Physicochemical Properties

A summary of the key computed and experimental properties of (5-Chloropyrimidin-2-YL)acetic acid is presented below. These parameters are critical for designing synthetic reactions, developing analytical methods, and understanding the compound's disposition in biological systems.

| Property | Value | Source |

| CAS Number | 944903-13-3 | [5][6] |

| Molecular Formula | C₆H₅ClN₂O₂ | N/A |

| Molecular Weight | 172.57 g/mol | N/A |

| IUPAC Name | 2-(5-chloropyrimidin-2-yl)acetic acid | N/A |

| Appearance | White to off-white solid (Typical) | N/A |

| XLogP3 | 0.8 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 1 | [7] |

Synthesis and Purification Strategy

The synthesis of substituted pyrimidine acetic acids can be approached through various routes. A common and effective strategy involves the construction of the core heterocyclic ring followed by functional group manipulation. One plausible synthetic pathway, adapted from methodologies for similar structures, involves a multi-step sequence that ensures high purity and yield.[8]

Rationale for Synthetic Approach

The chosen synthetic route prioritizes the use of commercially available starting materials and employs robust chemical transformations. The key step involves a rearrangement reaction, which is a reliable method for converting an α-diazoketone into the corresponding carboxylic acid or ester.[8] This approach avoids harsh conditions that might degrade the sensitive pyrimidine ring and provides good control over the final product's structure.

Detailed Synthesis Protocol

Principle: This protocol describes a potential synthesis beginning with a commercially available chloropyrimidine derivative, converting it to an acyl chloride, then to an α-diazoketone, and finally performing a Wolff rearrangement to yield the target acetic acid.

Materials:

-

2,5-dichloropyrimidine

-

Magnesium turnings

-

Dry diethyl ether

-

Dry ice (solid CO₂)

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Trimethylsilyldiazomethane (TMS-diazomethane)

-

Silver(I) oxide (Ag₂O)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Grignard Formation and Carboxylation:

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings to dry diethyl ether.

-

Slowly add a solution of 2,5-dichloropyrimidine in dry diethyl ether to initiate the Grignard reaction, targeting the more reactive chlorine at the 2-position.

-

After formation of the Grignard reagent, pour the reaction mixture over crushed dry ice to form the carboxylate salt.

-

Acidify the mixture with aqueous HCl to protonate the carboxylate, yielding 5-chloropyrimidine-2-carboxylic acid. Extract the product with an organic solvent.

-

-

Acyl Chloride Formation:

-

Dissolve the crude 5-chloropyrimidine-2-carboxylic acid in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloropyrimidine-2-carbonyl chloride.

-

-

α-Diazoketone Synthesis:

-

Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like THF.

-

Cool the solution to 0 °C and slowly add a solution of TMS-diazomethane.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC for the disappearance of the acyl chloride.

-

-

Wolff Rearrangement and Hydrolysis:

-

To the solution of the α-diazoketone, add a suspension of silver(I) oxide in a mixture of THF and water.

-

Heat the reaction mixture gently (e.g., 40-50 °C) to promote the rearrangement of the ketene intermediate and subsequent hydrolysis to the carboxylic acid.[8]

-

Upon completion, filter the reaction mixture through celite to remove the silver catalyst.

-

-

Workup and Isolation:

-

Acidify the filtrate with aqueous HCl.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (5-Chloropyrimidin-2-YL)acetic acid.

-

Purification Protocol

Principle: Recrystallization is an effective method for purifying solid crystalline compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures, while impurities should remain soluble at all temperatures.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature to promote crystal formation.

-

Further cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

Caption: Synthetic and purification workflow for (5-Chloropyrimidin-2-YL)acetic acid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive quality control assessment.[9]

Protocol: Structural Confirmation via NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum. Expected signals would include two distinct aromatic protons on the pyrimidine ring and a singlet for the methylene (-CH₂-) protons of the acetic acid group.

-

Acquire a ¹³C NMR spectrum. Expected signals would include carbons of the pyrimidine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the proposed structure.

Protocol: Purity Assessment via HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[10] A UV detector quantifies the components that absorb UV light, allowing for purity assessment as a percentage of the total peak area.

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Develop a separation method using a C18 reverse-phase column. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Calculate the purity by integrating the peak area of the main component relative to the total area of all peaks.

Protocol: Molecular Weight Verification via LC-MS

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass analysis capability of mass spectrometry. It provides definitive confirmation of the molecular weight of the target compound.[11]

Procedure:

-

Utilize the HPLC method developed in section 3.2.

-

Divert the column eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Look for the molecular ion peaks corresponding to [M+H]⁺ (m/z 173.0) and [M-H]⁻ (m/z 171.0) to confirm the molecular weight.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control validation.

Applications in Drug Discovery and Development

(5-Chloropyrimidin-2-YL)acetic acid is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its ability to be readily incorporated into larger, more complex molecules with therapeutic potential.[2][12]

Role as a Versatile Chemical Scaffold

The two primary reactive sites—the carboxylic acid and the C-Cl bond—allow for orthogonal chemical modifications:

-

Amide Coupling: The carboxylic acid can be readily converted into amides by coupling with a wide variety of amines, a cornerstone reaction in medicinal chemistry for building diversity.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom, activated by the electron-deficient pyrimidine ring, can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce different functional groups and build complex heterocyclic systems.

Precursor for Orexin Receptor Agonists

Recent patent literature discloses the use of (5-Chloropyrimidin-2-yl) containing fragments in the synthesis of substituted piperidine compounds designed as orexin type 2 receptor activators.[3] Orexin agonists are being investigated for the treatment of narcolepsy and other sleep-wake disorders. In these syntheses, the pyrimidine core serves as a key structural element for interacting with the receptor.

Scaffold for CRTH2 Antagonists

Patents have also described pyrimidin-5-yl acetic acid derivatives as potent antagonists of the CRTH2 receptor.[4] This receptor is involved in the inflammatory cascade associated with allergic diseases. By blocking the action of prostaglandin D2 on this receptor, these compounds have the potential to treat conditions like asthma and atopic dermatitis. (5-Chloropyrimidin-2-YL)acetic acid provides a key starting point for accessing these therapeutic candidates.

Logical Pathway in Drug Development

Caption: Role as a building block in the synthesis of complex drug candidates.

Safety, Handling, and Storage

Proper handling of (5-Chloropyrimidin-2-YL)acetic acid is crucial to ensure laboratory safety.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed[7]

-

H315: Causes skin irritation[7]

-

H319: Causes serious eye irritation[7]

-

H335: May cause respiratory irritation[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Exposure Response: In case of skin contact, wash immediately with soap and water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13] If ingested, seek immediate medical attention.[13]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

(5-Chloropyrimidin-2-YL)acetic acid (CAS 944903-13-3) is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and dual reactive sites offer chemists a reliable and versatile platform for synthesizing novel compounds with diverse biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors, accelerating the development of next-generation therapeutics.

References

- ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... Available at: https://www.researchgate.net/figure/Synthesis-of-pyrimidine-derivatives-2a-2h-using-glacial-acetic-acid-118-C-96-h_fig1_360341103

- LookChem. Cas 1000522-43-9, 2-(5-chloropyridin-2-yl)acetic acid. Available at: https://www.lookchem.com/cas-100/1000522-43-9.html

- PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: https://pubmed.ncbi.nlm.nih.gov/37175322/

- Semantic Scholar. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: https://www.semanticscholar.org/paper/SYNTHESIS-OF-PYRIMIDINE-DERIVATIVES-El-Gazzar-Hassan/2b90494451068bd74187034c44243a39e855798e

- Guidechem. 2-(5-chloropyridin-2-yl)acetic acid 1000522-43-9. Available at: https://www.guidechem.com/products/1000522-43-9.html

- BenchChem. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid. Available at: https://www.benchchem.com/product/bcp191243

- Oriental Journal of Chemistry. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Available at: https://www.orientjchem.

- Taylor & Francis Online. Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Available at: https://www.tandfonline.com/doi/full/10.1080/17415349.2021.1994646

- PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/46737473

- Chemsrc. 5-chloropyrimidin-2-ol | CAS#:54326-16-8. Available at: https://www.chemsrc.com/en/cas/54326-16-8_1039818.html

- MySkinRecipes. (5-chloropyrimidin-2-yl)acetic acid. Available at: https://www.myskinrecipes.com/shop/p/156633/(5-chloropyrimidin-2-yl)acetic-acid

- Chembase. (5-氯嘧啶-2-基)乙酸- CAS:944903-13-3. Available at: https://www.chembase.cn/product/944903-13-3.html

- BLDpharm. 1601234-45-0|2-((5-Chloropyrimidin-2-yl)oxy)acetic acid. Available at: https://www.bldpharm.com/products/1601234-45-0.html

- BLDpharm. 1000522-43-9|2-(5-Chloropyridin-2-yl)acetic acid. Available at: https://www.bldpharm.com/products/1000522-43-9.html

- CymitQuimica. Acetic acid, 2-[(5-chloro-2-pyridinyl)amino]-2-oxo-. Available at: https://www.cymitquimica.com/acetic-acid-2-5-chloro-2-pyridinyl-amino-2-oxo--cas-552850-73-4

- Google Patents. US11479552B2 - Substituted piperidine compounds and their use. Available at: https://patents.google.

- Arctom Scientific. CAS NO. 944903-13-3 | 2-(5-Chloropyrimidin-2-yl)acetic acid | Catalog BD-A414526. Available at: https://www.arctomsci.com/product/BD-A414526.html

- Google Patents. CN117700369A - Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester. Available at: https://patents.google.

- Ascendex Scientific, LLC. 2-(5-chloropyrimidin-2-yl)acetic acid. Available at: https://www.ascendex-sc.com/2-5-chloropyrimidin-2-ylacetic-acid/

- Inno Pharmchem. The Chemical Significance of 2-Chloropyridine-5-acetic Acid in Synthesis. Available at: https://www.inno-pharmchem.com/news/the-chemical-significance-of-2-chloropyridine-5-acetic-acid-in-synthesis

- Google Patents. EP2328876B1 - Isotopically enriched pyrimidin-5-yl acetic acid derivatives as crth2 antagonists. Available at: https://patents.google.

- National Institutes of Health. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825368/

- Google Patents. US4847265A - Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it. Available at: https://patents.google.

- PubChemLite. 2-[(5-chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride. Available at: https://pubchemlite.deep-matter.io/compound/JXEHYXKQIRBXDX-UHFFFAOYSA-N

- Chemcresol. 2-(2-chloropyrimidin-5-yl)acetic acid. Available at: https://www.chemcresol.com/product/2-2-chloropyrimidin-5-ylacetic-acid/

- Sigma-Aldrich. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/758074

- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine. Available at: https://patents.google.

- National Institutes of Health. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2828498/

- Cayman Chemical. Pyrimidin-4-yl-Acetic Acid MATERIAL SAFETY DATA SHEET. Available at: https://www.caymanchem.com/msdss/10009581m.pdf

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: https://pubmed.ncbi.nlm.nih.gov/30995567/

- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: https://www.mdpi.com/1420-3049/23/10/2489

- PubMed. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. Available at: https://pubmed.ncbi.nlm.nih.gov/9525565/

- AbovChem. 2-(5-Bromopyrimidin-2-yl)acetic acid. Available at: https://www.abovchem.com/product/2-5-bromopyrimidin-2-ylacetic-acid/

- Journal of Applied Pharmaceutical Science. A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Available at: https://japsonline.com/admin/php/uploads/4183_pdf.pdf

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: https://www.mdpi.com/1420-3049/22/10/1684

- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. Available at: https://www.mdpi.com/1422-0067/26/2/584

- PubChem. 2-((2-Methylpyrimidin-5-yl)oxy)acetic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/84652939

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11479552B2 - Substituted piperidine compounds and their use - Google Patents [patents.google.com]

- 4. EP2328876B1 - Isotopically enriched pyrimidin-5-yl acetic acid derivatives as crth2 antagonists - Google Patents [patents.google.com]

- 5. (5-chloropyrimidin-2-yl)acetic acid [myskinrecipes.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN117700369A - Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester - Google Patents [patents.google.com]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrimidine Nucleus in Medicinal Chemistry

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[1][2] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring molecular framework that exhibits a remarkable capacity to bind to a wide array of biological targets with high affinity.[3][4] Its synthetic tractability and the ability of its nitrogen atoms to act as key hydrogen bond donors and acceptors allow for the generation of vast chemical diversity, leading to the development of numerous therapeutic agents.[2][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind experimental design and the structure-activity relationships (SAR) that drive the biological effects of pyrimidine derivatives. We will explore their application across key therapeutic areas, detail the self-validating experimental protocols used to quantify their activity, and visualize the complex biological pathways they modulate.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives are a mainstay in oncology, with mechanisms of action that are both diverse and potent.[6] Their structural similarity to endogenous nucleobases allows them to function as antimetabolites, while strategic modifications to the core scaffold have produced highly specific inhibitors of key signaling proteins that drive cancer progression.[7][8]

A. Mechanism of Action 1: Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9] Pyrimidine derivatives have been exceptionally successful as ATP-competitive kinase inhibitors, fitting into the ATP-binding pocket and preventing the phosphorylation of downstream substrates.[9]

Focus: Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a primary target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.[10][11] Several pyrimidine-based drugs, such as Osimertinib, are potent EGFR inhibitors.[11] They typically function by occupying the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the entire downstream signaling cascade.[12][13]

Diagram 1: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

This diagram illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based inhibitors.

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

B. Mechanism of Action 2: Antimetabolites and Cell Cycle Arrest

As analogues of natural pyrimidines, some derivatives can be mistakenly incorporated into DNA or RNA, or they can inhibit enzymes crucial for nucleotide synthesis.[7] This leads to DNA damage, disruption of the cell cycle, and ultimately, apoptosis (programmed cell death). For example, 5-fluorouracil (5-FU) is a classic pyrimidine antimetabolite that inhibits thymidylate synthase, an enzyme essential for DNA replication and repair.[14] Other derivatives can induce cell cycle arrest at different phases, such as the G0/G1 or S phase, preventing cancer cells from progressing through their division cycle.[15][16]

C. Quantitative Evaluation of Anticancer Activity

The potency of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.

Table 1: IC₅₀ Values of Selected Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela (Cervical) | 17.50 | [17] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 68.75 | [17] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (Colorectal) | 73.08 | [17] |

| Pyrido[2,3-d]pyrimidine | Derivative 2a | A549 (Lung) | 42 | [18][19] |

| Pyrido[2,3-d]pyrimidine | Derivative 2f | A549 (Lung) | 47.5 | [18][19] |

| 1H-pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR-TK | 0.034 | [13] |

| 1H-pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR-TK | 0.054 | [13] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[20] The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[21]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).[17][21]

-

MTT Addition: Remove the treatment medium and add 28-50 µL of a 2-5 mg/mL MTT solution to each well.[20][21] Incubate for 1.5-4 hours at 37°C.[21]

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 492 and 590 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput capability, and its direct correlation of metabolic activity with cell viability. The incubation times and cell densities are optimized for each cell line to ensure logarithmic growth during the experiment, providing a sensitive window for detecting cytotoxic effects.

II. Antimicrobial Activity: Combating Infectious Diseases

The pyrimidine scaffold is also a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[4]

A. Mechanism of Action

Many pyrimidine-based antimicrobials act as inhibitors of essential enzymes in microbial metabolic pathways. A classic example is the combination of trimethoprim and sulfamethoxazole, where trimethoprim, a pyrimidine derivative, inhibits dihydrofolate reductase, an enzyme crucial for folic acid synthesis and, consequently, DNA synthesis in bacteria.[22]

B. Quantitative Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23]

Table 2: MIC Values of Selected Pyrimidine Derivatives Against Microbial Strains

| Compound Class | Specific Derivative | Microbial Strain | MIC (µM) | Reference |

| Pyrazole-clubbed pyrimidine | Compound 5c | Staphylococcus aureus (MRSA) | 521 | [22] |

| Pyrazole-clubbed pyrimidine | Compound 5b | Staphylococcus aureus (MRSA) | 1007 | [22] |

| Pyrrolo[2,3-d]pyrimidine | Bromo derivative | Staphylococcus aureus | 8 mg/L | [23] |

| Pyrrolo[2,3-d]pyrimidine | Iodo derivative | Staphylococcus aureus | 8 mg/L | [23] |

| 4H-pyridopyrimidine | Compound 6o | Various bacterial strains | 2-5 µg/mL | [24] |

C. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[25][26] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Diagram 2: Experimental Workflow for Agar Well Diffusion Assay

This diagram outlines the key steps in performing an agar well diffusion assay.

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.[25]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).[25]

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[27][28]

-

Well Creation: Use a sterile cork borer to create uniform wells (6-8 mm in diameter) in the agar.[28]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the pyrimidine derivative solution (at a known concentration) into the wells. Include positive (known antibiotic) and negative (solvent) controls.[26][27]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[27]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.[27]

Causality Behind Experimental Choices: The agar well diffusion method is selected for initial screening due to its simplicity, low cost, and ability to test multiple samples simultaneously. Mueller-Hinton agar is the standard medium for routine antimicrobial susceptibility testing because of its reproducibility and low concentration of inhibitors.

III. Antiviral Activity: A Focus on Nucleoside Analogues

Pyrimidine nucleoside analogues are a critical class of antiviral drugs. By mimicking natural nucleosides, they can deceive viral polymerases, leading to the termination of viral DNA or RNA chain elongation.[2]

A. Mechanism of Action

These analogues are typically administered as prodrugs and are phosphorylated in vivo to their active triphosphate form.[2] The viral polymerase then incorporates the analogue into the growing viral nucleic acid chain. Due to structural modifications (often at the sugar moiety), the analogue lacks the necessary 3'-hydroxyl group, preventing the addition of the next nucleotide and thus terminating replication.[7]

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound.[29][30] It measures the ability of a drug to reduce the number of viral plaques (localized areas of cell death) in a cell monolayer.

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[29]

-

Virus-Compound Incubation: Prepare serial dilutions of the pyrimidine derivative and mix them with a known quantity of the virus.[31]

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.[32]

-

Overlay: After incubation, remove the inoculum and add a semi-solid overlay (e.g., containing agarose) to restrict virus spread to adjacent cells.[29]

-

Incubation for Plaque Formation: Incubate the plates for several days to allow for the formation of visible plaques.[29]

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[31]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the concentration of the compound that reduces the plaque number by 50% (PRNT₅₀ or IC₅₀).[29]

Causality Behind Experimental Choices: This assay is chosen because it directly measures the inhibition of viral infectivity and replication. The semi-solid overlay is crucial as it ensures that new infections are localized, leading to the formation of discrete, countable plaques, which provides a quantitative measure of antiviral efficacy.

IV. Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably versatile and productive platform for the discovery of new therapeutic agents. Its inherent biological relevance and synthetic accessibility ensure its continued importance in drug development. Future research will likely focus on the development of highly selective kinase inhibitors with improved resistance profiles, the exploration of novel pyrimidine-based scaffolds to combat antimicrobial resistance, and the design of next-generation antiviral nucleoside analogues. The integration of computational chemistry and artificial intelligence in drug design will further accelerate the identification and optimization of pyrimidine derivatives with enhanced potency and specificity, promising new solutions for a wide range of diseases.[6]

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. Available at: [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Innovare Academic Sciences. Available at: [Link]

-

Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). PubMed. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. Available at: [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Available at: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Available at: [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. Available at: [Link]

-

IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. Available at: [Link]

-

Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Available at: [Link]

-

A minimum inhibitory concentration of the compounds against bacteria. (n.d.). ResearchGate. Available at: [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Available at: [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Center for Biotechnology Information. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Available at: [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. Available at: [Link]

-

Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. Available at: [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Agar well diffusion assay. (2020). YouTube. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Available at: [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

MTT assay protocol. (2023). Protocols.io. Available at: [Link]

-

IC 50 and MIC values of compounds against pathogenic bacteria. (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. (2018). PubMed. Available at: [Link]

-

Chemotherapy. (n.d.). Wikipedia. Available at: [Link]

-

The MIC of the compounds tested against organisms. (n.d.). ResearchGate. Available at: [Link]

-

Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY). (2020). YouTube. Available at: [Link]

-

Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023). YouTube. Available at: [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy. Available at: [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (n.d.). PubMed Central. Available at: [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Available at: [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chemistnotes.com [chemistnotes.com]

- 26. botanyjournals.com [botanyjournals.com]

- 27. hereditybio.in [hereditybio.in]

- 28. m.youtube.com [m.youtube.com]

- 29. bioagilytix.com [bioagilytix.com]

- 30. ibtbioservices.com [ibtbioservices.com]

- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 32. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Molecular Structure of (5-Chloropyrimidin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrimidin-2-YL)acetic acid, a halogenated pyrimidine derivative, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a cornerstone of numerous biologically active molecules, and the strategic placement of a chloro group and an acetic acid moiety suggests a potential for diverse chemical interactions and biological activities. This guide provides a comprehensive analysis of the molecular structure of (5-Chloropyrimidin-2-YL)acetic acid, including its physicochemical properties, probable synthesis routes, and advanced structural elucidation methodologies. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from analogous structures and established principles of organic chemistry to provide a robust predictive overview. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds in therapeutic development.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically crucial molecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1] The inherent biological relevance of the pyrimidine nucleus has made it a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological target interactions.

(5-Chloropyrimidin-2-YL)acetic acid (CAS No. 944903-13-3) is a synthetic organic compound that combines the pyrimidine scaffold with two key functional groups: a chlorine atom at the 5-position and an acetic acid group at the 2-position.[3] The chloro substituent can significantly influence the electronic properties of the pyrimidine ring and may serve as a handle for further chemical modifications. The acetic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, impacting solubility and potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of (5-Chloropyrimidin-2-YL)acetic acid is characterized by a central pyrimidine ring with a chlorine atom attached to carbon 5 and an acetic acid group linked to carbon 2.

Table 1: Physicochemical Properties of (5-Chloropyrimidin-2-YL)acetic acid

| Property | Value | Source |

| CAS Number | 944903-13-3 | [3] |

| Molecular Formula | C6H5ClN2O2 | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| IUPAC Name | 2-(5-chloropyrimidin-2-yl)acetic acid | N/A |

| Predicted LogP | 0.8 | N/A |

| Predicted pKa | ~3.5-4.5 (carboxylic acid) | N/A |

Note: Predicted values are based on computational models and may vary from experimental data.

The presence of the electron-withdrawing chlorine atom is expected to decrease the basicity of the pyrimidine nitrogens compared to the unsubstituted ring. The carboxylic acid group is the most acidic proton in the molecule.

Synthesis Strategies

A patent for a related isomer, 2-(2-chloropyrimidin-5-yl)acetic acid, describes a method starting from 2-chloropyrimidine-5-carboxylic acid.[4] This is converted to the acyl chloride, which then reacts with diazomethane (or a safer equivalent like trimethylsilyldiazomethane) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water would yield the desired acetic acid derivative.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for (5-Chloropyrimidin-2-YL)acetic acid.

Hypothetical Experimental Protocol:

-

Preparation of 5-chloro-2-pyrimidinecarboxylic acid: To a solution of 2,5-dichloropyrimidine in anhydrous THF under an inert atmosphere, add magnesium turnings. Initiate the Grignard reaction and stir until the magnesium is consumed. Cool the reaction mixture and bubble in dry carbon dioxide gas. Quench the reaction with aqueous acid and extract the product.

-

Synthesis of 5-chloro-2-pyrimidinecarbonyl chloride: Treat the carboxylic acid with thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane with a catalytic amount of DMF.

-

Formation of the diazoketone: React the acyl chloride with an ethereal solution of diazomethane or trimethylsilyldiazomethane at low temperature.

-

Wolff Rearrangement: Treat the diazoketone with a silver (I) oxide catalyst in the presence of water to induce the rearrangement and form (5-Chloropyrimidin-2-YL)acetic acid.

Disclaimer: This is a hypothetical protocol and should be thoroughly vetted and optimized by qualified researchers in a controlled laboratory setting.

Structural Elucidation and Characterization

The definitive confirmation of the molecular structure of (5-Chloropyrimidin-2-YL)acetic acid would rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for (5-Chloropyrimidin-2-YL)acetic acid

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the proton at C4 of the pyrimidine ring (δ ~8.8-9.2 ppm).- A singlet for the methylene protons of the acetic acid group (δ ~3.8-4.2 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | - Signals for the pyrimidine ring carbons (δ ~150-165 ppm).- A signal for the methylene carbon (δ ~40-50 ppm).- A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm). |

| Mass Spectrometry (MS) | - A molecular ion peak [M]+ corresponding to the molecular weight (172.57 g/mol ).- An isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]+ peak approximately one-third the intensity of the [M]+ peak). |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (1700-1725 cm⁻¹).- C=N and C=C stretching bands for the pyrimidine ring (1400-1600 cm⁻¹). |

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. While no crystal structure of (5-Chloropyrimidin-2-YL)acetic acid is currently available in the public domain, analysis of related chloropyrimidine structures in the Cambridge Structural Database (CSD) can offer insights into expected molecular geometry and intermolecular interactions. For instance, crystal structures of other pyrimidine derivatives often reveal hydrogen bonding networks involving the pyrimidine nitrogens and substituent functional groups.

Sources

An In-depth Technical Guide to the Spectroscopic Profile of (5-Chloropyrimidin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Given the current absence of publicly available experimental spectra for this specific compound, this guide is based on established spectroscopic principles and data prediction. It serves as a robust resource for what to expect during experimental characterization and a framework for the interpretation of acquired data.

Molecular Structure and Physicochemical Properties

(5-Chloropyrimidin-2-YL)acetic acid possesses a pyrimidine ring substituted with a chlorine atom at the 5-position and an acetic acid group at the 2-position. This unique arrangement of a heterocyclic aromatic system, a halogen, and a carboxylic acid functional group dictates its chemical reactivity and its distinct spectroscopic signature.

| Property | Predicted Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| CAS Number | 944903-13-3 |

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (5-Chloropyrimidin-2-YL)acetic acid in a common deuterated solvent like DMSO-d₆ is expected to show three distinct signals.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, which can exchange with D₂O. |

| ~8.9 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in equivalent chemical environments and are expected to appear as a singlet in the aromatic region, deshielded by the electronegative nitrogen atoms and the chlorine atom. |

| ~3.8 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the pyrimidine ring and the carbonyl group will appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard approach for obtaining a high-quality ¹H NMR spectrum of this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of (5-Chloropyrimidin-2-YL)acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for a sample of this concentration), the relaxation delay (D1), and the spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of (5-Chloropyrimidin-2-YL)acetic acid is expected to show five distinct signals, corresponding to the five unique carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |

| ~165 | C-2 | The carbon atom of the pyrimidine ring attached to the acetic acid group is expected to be significantly downfield due to the influence of the two adjacent nitrogen atoms. |

| ~158 | C-4, C-6 | The two equivalent carbon atoms in the pyrimidine ring are deshielded by the adjacent nitrogen atoms. |

| ~130 | C-5 | The carbon atom bearing the chlorine atom is expected in the aromatic region, with its chemical shift influenced by the halogen's electronegativity and resonance effects. |

| ~45 | -CH₂- | The methylene carbon is expected in the aliphatic region, influenced by the adjacent aromatic ring and carbonyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is usually necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For (5-Chloropyrimidin-2-YL)acetic acid, electrospray ionization (ESI) would be a suitable technique.

Expected Key Features in the Mass Spectrum (ESI-Negative Mode)

-

Molecular Ion Peak ([M-H]⁻): An intense peak is expected at m/z 171.0, corresponding to the deprotonated molecule. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with a peak at m/z 173.0 that is approximately one-third the intensity of the m/z 171.0 peak.

Predicted Fragmentation Pathway

A likely fragmentation pathway upon collision-induced dissociation (CID) of the [M-H]⁻ ion would involve the loss of CO₂ (44 Da) from the carboxylate group.

Predicted MS Fragmentation

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of a weak base such as ammonium hydroxide to promote deprotonation in negative ion mode.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Use electrospray ionization in negative ion mode (ESI-).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Then, perform a product ion scan (MS/MS) on the [M-H]⁻ ion to observe its fragmentation pattern.

-

Data Analysis: Analyze the resulting spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad | Carboxylic Acid | O-H stretch |

| ~1710 | Strong | Carboxylic Acid | C=O stretch |

| ~1600, ~1475 | Medium | Aromatic Ring | C=C and C=N stretches |

| ~1250 | Medium | Carboxylic Acid | C-O stretch |

| ~800 | Strong | C-Cl | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the molecule.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of (5-Chloropyrimidin-2-YL)acetic acid. While based on theoretical predictions, the information presented herein offers a solid foundation for researchers and scientists working with this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, will aid in the efficient and accurate characterization of this molecule in a laboratory setting. As experimental data becomes available, it can be compared against the predictions laid out in this guide to facilitate structural confirmation and purity assessment.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- ChemDraw, PerkinElmer Inform

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Foreword: The Enduring Significance of the Pyrimidine Scaffold

Sources

- 1. ijsat.org [ijsat.org]

- 2. growingscience.com [growingscience.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. scispace.com [scispace.com]

- 13. pnrjournal.com [pnrjournal.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrimidine synthesis [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Potential therapeutic applications of pyrimidine compounds

An In-depth Technical Guide to the Therapeutic Applications of Pyrimidine Compounds

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutically significant molecules. As a privileged heterocyclic motif, its derivatives exhibit a remarkable breadth of biological activities, leading to their development as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. This guide provides a detailed exploration of the core therapeutic applications of pyrimidine compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for their synthesis and evaluation, and offer insights into the structure-activity relationships that govern their efficacy. Through a synthesis of foundational knowledge and current research, this document aims to serve as a comprehensive resource for the rational design and application of novel pyrimidine-based therapeutics.

Table of Contents

-

Introduction: The Pyrimidine Core in Medicinal Chemistry

-

Anticancer Applications: Targeting Nucleic Acid Synthesis and Kinase Signaling

-

2.1. Mechanism of Action: Antimetabolites

-

2.2. Mechanism of Action: Kinase Inhibition

-

2.3. Experimental Workflow: Synthesis of a Dihydropyrimidinone Scaffold

-

2.4. Data Focus: Cytotoxicity of Pyrimidine-Based Kinase Inhibitors

-

-

Antiviral Agents: Disrupting Viral Replication

-

3.1. Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

-

3.2. Experimental Protocol: Reverse Transcriptase Inhibition Assay

-

3.3. Data Focus: Efficacy of Pyrimidine-Based Antivirals

-

-

Antimicrobial Therapeutics: Inhibiting Essential Bacterial Pathways

-

4.1. Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

-

4.2. Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

-

4.3. Data Focus: MIC of Pyrimidine-Based Antimicrobials

-

-

References

Introduction: The Pyrimidine Core in Medicinal Chemistry

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is integral to life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). The inherent biological relevance of the pyrimidine ring has made it a focal point for chemists and pharmacologists for decades.

The therapeutic utility of pyrimidine derivatives stems from their ability to mimic endogenous nucleobases, allowing them to function as antimetabolites that competitively inhibit enzymes involved in nucleic acid synthesis. This mechanism is a well-established strategy in cancer and viral chemotherapy. Furthermore, the versatile chemistry of the pyrimidine ring allows for extensive functionalization at various positions, creating a diverse chemical space for drug discovery. This has enabled the development of compounds that target a wide range of other proteins, including kinases, ion channels, and receptors, expanding their therapeutic applications far beyond their original role as simple nucleobase mimics.

anticancer Applications: Targeting Nucleic Acid Synthesis and Kinase Signaling

The development of pyrimidine-based anticancer agents represents one of the earliest and most successful applications of rational drug design. These compounds primarily exert their effects through two major mechanisms: interfering with nucleic acid metabolism (antimetabolites) and inhibiting protein kinases crucial for cancer cell signaling.

Mechanism of Action: Antimetabolites

Pyrimidine antimetabolites are structural analogs of natural pyrimidines that disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis. A classic example is 5-Fluorouracil (5-FU) , which has been a mainstay of chemotherapy for solid tumors for over 60 years.

Inside the cell, 5-FU is converted into several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with the enzyme thymidylate synthase (TS) and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex inhibits the enzyme's function, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP, a necessary precursor for DNA synthesis, leads to "thymineless death" in rapidly dividing cancer cells.

Caption: Inhibition of Thymidylate Synthase by a 5-Fluorouracil metabolite.

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis. Their dysregulation is a common feature of many cancers, making them prime therapeutic targets. The pyrimidine scaffold serves as an excellent "hinge-binding" motif, enabling compounds to fit into the ATP-binding pocket of kinases and block their activity.

For instance, Imatinib , a revolutionary drug for chronic myeloid leukemia (CML), features a 2-aminopyrimidine core that is crucial for its binding to the Abl kinase. Many other successful kinase inhibitors, such as Gefitinib and Erlotinib (targeting EGFR), also incorporate this privileged scaffold. These inhibitors compete with ATP, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.

Experimental Workflow: Synthesis of a Dihydropyrimidinone Scaffold (Biginelli Reaction)

The Biginelli reaction is a robust one-pot synthesis for creating dihydropyrimidinones (DHPMs), a class of pyrimidine derivatives with diverse biological activities. This protocol provides a foundational method for generating a library of potential therapeutic compounds.

Objective: To synthesize an ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol (as solvent)

-

Concentrated HCl (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

-

Beaker with ice-water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in 20 mL of ethanol.

-

Catalysis: Add 3-4 drops of concentrated HCl to the mixture while stirring.

-

Reflux: Attach a condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 3:1 Ethyl Acetate/Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice-water bath for 30 minutes.

-

Precipitation: Pour the cold reaction mixture into 50 mL of crushed ice with stirring. A solid precipitate should form.

-

Filtration & Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold distilled water to remove unreacted urea and catalyst.

-

Drying & Recrystallization: Dry the product in an oven at 60°C. For further purification, recrystallize the crude solid from hot ethanol to obtain pure crystals of the target DHPM.

Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone.

Data Focus: Cytotoxicity of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several pyrimidine-based kinase inhibitors against relevant cancer cell lines. Lower values indicate higher potency.

| Compound | Target Kinase | Cell Line | IC₅₀ (nM) | Reference |

| Gefitinib | EGFR | NCI-H3255 | 8 | |

| Erlotinib | EGFR | HCC827 | 12 | |

| Imatinib | Bcr-Abl | K562 | 250-350 | |

| Pazopanib | VEGFR/PDGFR | HUVEC | 30 |

Antiviral Agents: Disrupting Viral Replication

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and Hepatitis B Virus (HBV). Their mechanism relies on the selective uptake and activation by viral enzymes, leading to the termination of viral DNA synthesis.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are prodrugs that must be phosphorylated by host cell kinases to their active triphosphate form. For example, Zidovudine (AZT) , the first approved drug for HIV, is a thymidine analog. Once converted to AZT-triphosphate, it competes with the natural substrate (dTTP) for incorporation into the growing viral DNA chain by the enzyme reverse transcriptase (RT).

Because AZT lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in immediate chain termination. The selectivity of these drugs arises from the fact that viral reverse transcriptase has a much higher affinity for the analog triphosphate than the host cell's DNA polymerases.

Caption: Mechanism of action for a Nucleoside Reverse Transcriptase Inhibitor (NRTI).

Experimental Protocol: Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive colorimetric assay to measure the inhibitory effect of a compound on HIV-1 Reverse Transcriptase activity.

Principle: The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by RT using a poly(A)-oligo(dT) template/primer hybrid. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which produces a colored product upon addition of a substrate.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test pyrimidine compound (e.g., AZT-TP as a positive control)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂)

-

Poly(A)-oligo(dT)₁₅ template/primer

-

dNTP mix (dATP, dCTP, dGTP, DIG-dUTP)

-

Microplate (streptavidin-coated)

-

Anti-DIG-Peroxidase (POD) antibody

-

ABTS substrate solution

-

Stop solution (e.g., 1% SDS)

-

Microplate reader (405 nm)

Procedure:

-

Coating: Coat a streptavidin microplate with the biotin-labeled poly(A)-oligo(dT) primer/template. Incubate and wash.

-

Reaction Mix: Prepare the reaction mix containing assay buffer, dNTP mix, and HIV-1 RT.

-

Inhibitor Addition: Add serial dilutions of the test pyrimidine compound to the wells. Include a "no inhibitor" control and a "no enzyme" blank.

-

Reaction Initiation: Add the RT reaction mix to all wells to start the reaction. Incubate for 1 hour at 37°C.

-

Stopping & Washing: Stop the reaction and wash the wells thoroughly to remove unincorporated dNTPs.

-

Antibody Binding: Add the anti-DIG-POD antibody to each well. Incubate for 1 hour at 37°C.

-

Detection: Wash away the unbound antibody. Add the ABTS substrate solution and incubate until sufficient color develops (approx. 15-30 minutes).

-

Measurement: Stop the colorimetric reaction with a stop solution and measure the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀ value.

Data Focus: Efficacy of Pyrimidine-Based Antivirals

The following table summarizes the half-maximal effective concentration (EC₅₀) values for several pyrimidine-based antiviral drugs.

| Compound | Target Virus | Cell Line | EC₅₀ (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.005 | |

| Lamivudine (3TC) | HIV-1 | CEM | 0.008 | |

| Lamivudine (3TC) | HBV | HepG2 2.2.15 | 0.5 | |

| Telbivudine | HBV | HepG2 2.2.15 | 0.16 |

Antimicrobial Therapeutics: Inhibiting Essential Bacterial Pathways

Pyrimidines are also crucial in the fight against bacterial infections. Their primary mechanism in this domain is the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. While humans obtain folate from their diet, bacteria must synthesize it de novo. This metabolic difference provides a selective target for antimicrobial drugs. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).